Product packaging for 3-(2,2-Dimethylpropoxy)phenol(Cat. No.:CAS No. 1394975-12-2)

3-(2,2-Dimethylpropoxy)phenol

Cat. No.: B3039903
CAS No.: 1394975-12-2
M. Wt: 180.24 g/mol
InChI Key: AGIKBFAJBQQMSO-UHFFFAOYSA-N
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Description

3-(2,2-Dimethylpropoxy)phenol is a phenolic compound of interest in chemical and biochemical research. Phenolic compounds are widely studied for their diverse biological activities, which often include potent antioxidant properties through their ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS) . These compounds can also exhibit anti-inflammatory effects by inhibiting pro-inflammatory mediators and modulating signaling pathways such as NF-κB . Researchers explore novel phenolic derivatives like this compound for potential applications in developing new materials, studying enzyme inhibition, or as synthetic intermediates in organic chemistry. This product is provided as a high-purity material to ensure consistent and reliable experimental results. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for personal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16O2 B3039903 3-(2,2-Dimethylpropoxy)phenol CAS No. 1394975-12-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,2-dimethylpropoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-11(2,3)8-13-10-6-4-5-9(12)7-10/h4-7,12H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGIKBFAJBQQMSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COC1=CC=CC(=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 3 2,2 Dimethylpropoxy Phenol

Established Synthetic Pathways to 3-(2,2-Dimethylpropoxy)phenol

The formation of the ether bond in this compound is typically achieved through nucleophilic substitution reactions. The Williamson ether synthesis and the Mitsunobu reaction are two of the most well-established methods for this transformation.

Etherification Reactions for Phenol (B47542) Derivatization

The Williamson ether synthesis is a cornerstone of ether formation and a primary route for the preparation of aryl ethers. This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide in an S(_N)2 reaction. In the context of this compound synthesis, this would involve the reaction of a resorcinol-derived phenoxide with a neopentyl halide. Due to the steric hindrance of the neopentyl group, harsh reaction conditions, such as high temperatures and the use of a strong base like sodium hydride, may be necessary to drive the reaction forward.

Another powerful method for etherification is the Mitsunobu reaction. This reaction allows for the conversion of an alcohol to an ether under milder conditions than the Williamson synthesis. It typically employs triphenylphosphine (B44618) (PPh(_3)) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by the phenol. For sterically hindered substrates like neopentyl alcohol, the Mitsunobu reaction can be particularly advantageous, as it often proceeds with a clean inversion of stereochemistry at the alcohol carbon and can be effective even when other methods fail. However, the reaction can be sluggish with bulky reactants, and modifications such as the use of sonication have been shown to significantly accelerate the process.

The Ullmann condensation offers an alternative pathway, particularly for the synthesis of diaryl ethers, but can also be adapted for alkyl aryl ethers. This copper-catalyzed reaction typically involves the coupling of an aryl halide with an alcohol. While traditionally requiring harsh conditions, modern advancements have led to the development of more efficient catalytic systems that operate under milder temperatures.

Reaction NameKey ReagentsGeneral ConditionsApplicability to this compound
Williamson Ether Synthesis Phenol, Strong Base (e.g., NaH), Alkyl HalideOften requires heatingFeasible, but may require forcing conditions due to steric hindrance.
Mitsunobu Reaction Phenol, Alcohol, PPh(_3), DEAD or DIADMild, room temperature or gentle heatingWell-suited for sterically hindered alcohols like neopentyl alcohol.
Ullmann Condensation Aryl Halide, Alcohol, Copper CatalystTraditionally high temperatures, modern methods are milderAn alternative, particularly with appropriately substituted precursors.

Precursor Design and Selection for Neopentyl Ether Formation

The successful synthesis of this compound is critically dependent on the appropriate selection of starting materials. The two primary precursors are a phenol component and a neopentyl group donor.

For the phenolic component, resorcinol (B1680541) (1,3-dihydroxybenzene) or a selectively protected derivative is the logical starting point. The use of resorcinol itself presents a challenge of regioselectivity, as either hydroxyl group could potentially react. Therefore, a common strategy involves the use of a protecting group on one of the hydroxyls to ensure the desired connectivity.

The neopentyl group can be introduced using several reagents, with the choice largely dictated by the chosen synthetic pathway. For the Williamson ether synthesis, neopentyl bromide or neopentyl iodide are the typical electrophiles. For the Mitsunobu reaction, neopentyl alcohol is the substrate of choice. The high steric bulk of the neopentyl group is a key consideration in all approaches, often leading to slower reaction rates and requiring optimized conditions to achieve good yields.

Precursor TypeSpecific ExamplesRole in SynthesisKey Considerations
Phenolic Precursor Resorcinol, 3-MethoxyphenolSource of the phenol moietyRegioselectivity, potential need for protecting groups.
Neopentyl Precursor Neopentyl bromide, Neopentyl iodide, Neopentyl alcoholSource of the neopentyl groupSteric hindrance, choice of reagent depends on the reaction.

Advanced Synthetic Approaches to Analogs and Derivatives of this compound

Beyond the established methods, contemporary organic synthesis offers a range of advanced techniques for the construction of complex molecules like the analogs and derivatives of this compound. These methods often provide greater control over stereochemistry, improved efficiency, and the ability to rapidly generate libraries of related compounds.

Stereoselective Synthesis of Related Isomers and Chiral Auxiliaries

The synthesis of enantiomerically pure isomers of this compound derivatives, where chirality might be introduced on the aromatic ring or on a substituent, can be achieved through the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary can be removed. For example, amides derived from pseudoephenamine have demonstrated remarkable stereocontrol in alkylation reactions, allowing for the formation of chiral carbon centers with high diastereoselectivity. This approach could be adapted to synthesize chiral derivatives of this compound.

Modern Catalytic Methods in Phenol Functionalization

Modern catalysis has revolutionized the formation of C-O bonds, providing milder and more efficient alternatives to traditional methods. Palladium-catalyzed allylic etherification of phenols, for instance, allows for the formation of allylic aryl ethers under mild conditions. While not directly applicable to the saturated neopentyl group, the principles of transition metal catalysis can be extended to other systems.

More directly relevant is the development of electrochemical methods for the synthesis of hindered ethers. An electrochemical oxidation approach can be used to generate carbocations from simple carboxylic acids, which can then be trapped by an alcohol to form an ether. This method has been shown to be effective for the synthesis of sterically hindered ethers that are difficult to access through traditional S(_N)2 pathways. nih.gov This technique could potentially be applied to the synthesis of this compound by using a suitable carboxylic acid precursor to generate the neopentyl carbocation in the presence of a resorcinol derivative.

Catalytic MethodCatalyst/ReagentKey AdvantagePotential Application
Electrochemical Synthesis Graphite electrodes, AgPF(_6)Synthesis of highly hindered ethers under mild conditions. nih.govDirect formation of the neopentyl ether bond.
Palladium-Catalyzed Etherification PdCl(_2)(dppf)Mild conditions, good functional group tolerance.Synthesis of unsaturated analogs.

High-Throughput and Automated Synthesis Techniques

High-throughput screening (HTS) and automated synthesis are powerful tools for the rapid discovery and optimization of new reactions and molecules. These techniques involve the parallel synthesis and screening of large libraries of compounds. For the synthesis of derivatives of this compound, HTS could be employed to quickly screen a variety of catalysts, bases, and solvents for the Williamson ether synthesis or other coupling reactions to identify the optimal conditions for forming the sterically hindered ether linkage. Automated platforms can then be used to synthesize a library of analogs with diverse substituents on the phenol ring, facilitating the exploration of structure-activity relationships for various applications.

Chemical Transformations of this compound to Diverse Scaffolds

The chemical reactivity of this compound is primarily dictated by the phenolic hydroxyl group and the electron-rich aromatic ring. The bulky 2,2-dimethylpropoxy (neopentyloxy) group is sterically hindering and chemically robust, generally remaining inert under a variety of reaction conditions. Therefore, the main chemical transformations involve the hydroxyl group and electrophilic substitution on the benzene (B151609) ring. These reactions allow for the conversion of this compound into a diverse range of chemical scaffolds, which can be valuable intermediates in the synthesis of more complex molecules.

The phenolic hydroxyl group can undergo O-alkylation and O-acylation, while the aromatic ring is susceptible to electrophilic attack at the positions ortho and para to the activating hydroxyl and alkoxy groups. The directing effects of the hydroxyl and neopentyloxy groups primarily favor substitution at the 2, 4, and 6 positions of the phenyl ring.

Below are key chemical transformations that can be applied to this compound to generate various molecular architectures.

O-Alkylation

The reaction of this compound with alkylating agents in the presence of a base leads to the formation of the corresponding ether. This transformation is a standard Williamson ether synthesis. The choice of the alkylating agent and reaction conditions can be varied to introduce a wide range of alkyl or substituted alkyl groups.

Reaction Scheme:

this compound reacts with an alkyl halide (R-X) in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a suitable solvent like acetone (B3395972) or dimethylformamide (DMF) to yield 1-(2,2-dimethylpropoxy)-3-(alkoxy)benzene.

Reactant Reagent Product Scaffold
This compoundAlkyl halide (e.g., CH₃I, C₂H₅Br)1-Alkoxy-3-(2,2-dimethylpropoxy)benzene

O-Acylation

Ester derivatives of this compound can be readily prepared through O-acylation. This is typically achieved by reacting the phenol with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct.

Reaction Scheme:

Treatment of this compound with an acyl chloride (RCOCl) or acid anhydride ((RCO)₂O) in the presence of a base yields the corresponding phenyl ester.

Reactant Reagent Product Scaffold
This compoundAcyl chloride or Acid anhydride3-(2,2-Dimethylpropoxy)phenyl ester

Electrophilic Aromatic Substitution

The aromatic ring of this compound is activated towards electrophilic substitution by both the hydroxyl and the neopentyloxy groups. These groups are ortho, para-directing, leading to substitution primarily at positions 2, 4, and 6.

Halogenation:

Halogenation, such as bromination or chlorination, can be achieved using appropriate halogenating agents. The reaction conditions can be controlled to favor mono- or poly-halogenated products.

Reaction Scheme:

Reaction with bromine (Br₂) in a solvent like acetic acid can lead to the formation of bromo-substituted derivatives. The major products are expected to be 2-bromo-, 4-bromo-, and 6-bromo-3-(2,2-dimethylpropoxy)phenol, as well as di- and tri-brominated species under more forcing conditions.

Reactant Reagent Product Scaffold
This compoundBromine (Br₂)Bromo-3-(2,2-dimethylpropoxy)phenol

Nitration:

Nitration of the aromatic ring can be accomplished using a mixture of nitric acid and sulfuric acid. Due to the activating nature of the phenol, this reaction must often be carried out under mild conditions to prevent oxidation and the formation of polysubstituted products.

Reaction Scheme:

Treatment with dilute nitric acid is expected to yield a mixture of nitro-substituted phenols, primarily 2-nitro- and 4-nitro-3-(2,2-dimethylpropoxy)phenol.

Reactant Reagent Product Scaffold
This compoundNitric Acid/Sulfuric AcidNitro-3-(2,2-dimethylpropoxy)phenol

Friedel-Crafts Acylation:

The introduction of an acyl group onto the aromatic ring can be achieved via the Friedel-Crafts acylation reaction. This involves reacting the phenol with an acyl chloride or acid anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Fries rearrangement of the O-acylated product can also be a route to C-acylated phenols.

Reaction Scheme:

The reaction with an acyl chloride (RCOCl) and AlCl₃ would likely lead to the formation of (hydroxy)-(2,2-dimethylpropoxy)acetophenones, with the acyl group substituting at the ortho and para positions relative to the hydroxyl group.

Reactant Reagent Product Scaffold
This compoundAcyl chloride / AlCl₃Acyl-3-(2,2-dimethylpropoxy)phenol

Mannich Reaction:

The Mannich reaction allows for the aminomethylation of the acidic proton at the ortho position to the hydroxyl group. This reaction involves the treatment of the phenol with formaldehyde (B43269) and a primary or secondary amine.

Reaction Scheme:

Reacting this compound with formaldehyde and a secondary amine, such as dimethylamine, would yield 2-((dimethylamino)methyl)-3-(2,2-dimethylpropoxy)phenol.

Reactant Reagent Product Scaffold
This compoundFormaldehyde, Secondary AmineAminomethyl-3-(2,2-dimethylpropoxy)phenol

These transformations highlight the versatility of this compound as a starting material for the synthesis of a variety of more complex molecules with diverse functional groups and substitution patterns on the aromatic scaffold.

Chemical Reactivity and Mechanistic Studies of 3 2,2 Dimethylpropoxy Phenol

Electrophilic Aromatic Substitution Reactions of Phenols

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and phenols are particularly reactive substrates for these transformations. byjus.com The hydroxyl (-OH) group is a potent activating group, meaning it increases the rate of reaction compared to benzene (B151609) itself. libretexts.org This is due to the oxygen's lone pairs of electrons, which can be donated into the aromatic pi-system through resonance, thereby stabilizing the carbocation intermediate (the arenium ion) formed during the reaction. byjus.commasterorganicchemistry.com This electron-donating effect is strongest at the positions ortho and para to the hydroxyl group, making the -OH group a strong ortho-, para-director. ucalgary.caunacademy.com Consequently, electrophiles preferentially attack at these positions.

In 3-(2,2-Dimethylpropoxy)phenol, the aromatic ring is substituted with two activating groups: the hydroxyl group at position 1 and the 2,2-dimethylpropoxy (an ether) group at position 3. Ether groups are also ortho-, para-directing activators, though generally less powerful than a hydroxyl group. msu.edu The combined influence of these two groups directs incoming electrophiles to the positions ortho and para relative to their own locations.

The primary positions for electrophilic attack on the this compound ring are positions 2, 4, and 6.

Position 2: Ortho to the -OH group and ortho to the ether group.

Position 4: Para to the ether group and ortho to the -OH group.

Position 6: Para to the -OH group.

Both groups strongly activate positions 2 and 4. The hydroxyl group strongly activates positions 2, 4, and 6. The ether group activates positions 2, 4, and its own para position (which is occupied by the -OH group). Therefore, positions 2, 4, and 6 are all electronically enriched and potential sites for substitution. The steric bulk of the 2,2-dimethylpropoxy group, however, can be expected to hinder attack at the adjacent position 2.

Common electrophilic substitution reactions for phenols include nitration, halogenation, and sulfonation, which often proceed under milder conditions than those required for benzene. ucalgary.camlsu.ac.in

Table 1: Comparison of Reaction Conditions for Electrophilic Aromatic Substitution

ReactionReagent for BenzeneReagent for Phenol (B47542)Expected Product with this compound
Nitration Conc. HNO₃ / Conc. H₂SO₄Dilute HNO₃Mixture of nitro-substituted isomers (e.g., 2-nitro, 4-nitro, 6-nitro)
Halogenation Br₂ / FeBr₃Aqueous Br₂Mono-, di-, or tri-halogenated products depending on solvent and stoichiometry
Sulfonation Fuming H₂SO₄ (SO₃/H₂SO₄)Conc. H₂SO₄Mixture of sulfonic acid isomers, with regioselectivity dependent on temperature

Reductive and Oxidative Transformations of Phenolic and Ether Linkages

The phenolic and ether functionalities of this compound are susceptible to both reduction and oxidation under specific conditions.

Oxidative Transformations: Phenols can be oxidized to a variety of products, including phenoxyl radicals, quinones, or polymeric materials. The ease of oxidation makes them effective as radical-scavenging antioxidants. The bond dissociation energy (BDE) of the phenolic O-H bond is a key parameter; substituents on the ring can lower this value, making oxidation easier. energiforsk.se The presence of the electron-donating 2,2-dimethylpropoxy group would likely contribute to stabilizing a phenoxyl radical intermediate, potentially facilitating oxidation. Oxidation of phenols bearing a side chain with a carboxylic acid function can lead to the formation of spiro lactones under the influence of hypervalent iodine reagents. thieme-connect.de

Reductive Transformations: The aromatic ring of a phenol can be reduced under forcing conditions, for example, through catalytic hydrogenation at high pressure and temperature to yield the corresponding cyclohexanol (B46403) derivative. The ether linkage is generally stable to many reducing agents. However, cleavage of aryl ethers can be accomplished using strong acids such as HBr or HI, or with certain Lewis acids. The steric hindrance provided by the bulky neopentyl group in this compound would likely make the ether linkage more resistant to cleavage compared to less hindered ethers like anisole.

Investigation of Reaction Kinetics and Thermodynamic Parameters

Reaction Kinetics: The kinetics of phenol reactions, such as nitration, have been studied. For instance, the horseradish peroxidase-catalyzed nitration of phenol was found to follow a double-substrate ping-pong kinetic model. nih.gov While the enzymatic context is specific, it highlights that kinetic parameters can be determined. For chemical reactions, the activating nature of the hydroxyl and ether groups in this compound would be expected to result in a significantly faster reaction rate for electrophilic substitution compared to unsubstituted benzene. However, the steric bulk of the neopentyl group could increase the activation energy for substitution at the hindered ortho position (position 2), thereby slowing the rate of formation of that specific isomer. Studies on phenol biodegradation have also employed kinetic models to describe reaction rates. nih.gov

Thermodynamic Parameters: Thermodynamic analysis, such as estimating the Gibbs free energy of formation, can predict the favorability of a reaction. For example, the thermodynamics of phenol acylation have been estimated using group contribution methods like the Benson method, indicating that the formation of hydroxyacetophenone isomers is favorable at temperatures between 300 K and 800 K. scielo.br The stability of the products is a key thermodynamic consideration. For electrophilic substitution on this compound, the relative stability of the different potential regioisomers will influence the final product distribution, especially under conditions where the reaction is reversible (thermodynamic control).

Table 2: Representative Kinetic and Thermodynamic Data for Phenol Reactions

ReactionSystemParameterValueReference
Enzymatic Nitration Phenol, H₂O₂, HRPKmPhOH9.45 mM nih.gov
Enzymatic Nitration Phenol, H₂O₂, HRPVmax0.196 mM/min nih.gov
Acylation Phenol + Acetic AcidΔG° (at 600 K)~ -40 kJ/mol (for HAP formation) scielo.br
Acylation Phenol + Acetic AcidΔH° (at 600 K)~ -60 kJ/mol (for HAP formation) scielo.br

Note: This table presents data for the parent compound, phenol. The values for this compound would be different due to substituent effects.

Role of the 2,2-Dimethylpropoxy Group in Modulating Reactivity

The 2,2-dimethylpropoxy group plays a multifaceted role in defining the chemical reactivity of the parent phenol molecule, primarily through a combination of electronic and steric effects.

Electronic Effects: As an alkoxy group, the 2,2-dimethylpropoxy substituent is electronically activating. The oxygen atom donates electron density to the aromatic ring via a resonance effect (+R effect), which complements the strong activation provided by the hydroxyl group. This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles. libretexts.orgmsu.edu This effect is directed towards the positions ortho and para to the ether linkage.

Steric Effects: The most significant influence of the 2,2-dimethylpropoxy group is arguably its steric hindrance. The group contains a quaternary carbon atom bonded to three methyl groups (a tert-butyl moiety), which creates substantial bulk. energiforsk.se This steric hindrance can impede the approach of reagents to the positions on the aromatic ring that are spatially close to it, namely positions 2 and 4.

This steric blocking can be a determining factor in the regioselectivity of reactions. While positions 2 and 4 are electronically activated by both the hydroxyl and the ether groups, the steric clash at these sites may favor electrophilic attack at the less hindered, yet still strongly activated, position 6 (para to the hydroxyl group). This interplay allows for a degree of control in synthetic applications where specific isomers are desired. The stability of the ether linkage itself is also enhanced by this steric shielding, making it less prone to cleavage reactions.

Table 3: Summary of Substituent Effects on Ring Positions

PositionElectronic Effect from -OH (at C1)Electronic Effect from -OR (at C3)Combined Electronic EffectSteric Effect from -OR group
2 Activating (ortho)Activating (ortho)Strongly ActivatedHigh Steric Hindrance
4 Activating (ortho)Activating (para)Strongly ActivatedModerate Steric Hindrance
5 Meta-Weakly AffectedLow Steric Hindrance
6 Activating (para)MetaStrongly ActivatedLow Steric Hindrance

OR = 2,2-dimethylpropoxy

In-Depth Computational Analysis of this compound Remains a Niche Area in Scientific Literature

A thorough review of scientific literature and computational chemistry databases reveals a significant gap in research specifically dedicated to the compound this compound. Despite the broad application of computational methods in chemical research, detailed theoretical studies focusing on the electronic structure, molecular geometry, and reaction mechanisms of this particular molecule are not publicly available at this time.

Computational chemistry, utilizing powerful techniques such as Ab Initio and Density Functional Theory (DFT), has become an indispensable tool for predicting molecular properties and understanding complex chemical processes. These methods are widely applied to various phenolic compounds to elucidate their antioxidant properties, reaction kinetics, and toxicological profiles. However, the focus of these extensive studies has largely been on simpler phenols or those with more immediate industrial or biological significance.

As a result, specific data required for a detailed analysis of this compound—including Ab Initio and DFT calculations, molecular orbital and charge distribution analysis, molecular electrostatic potential mapping, and the computational modeling of reaction mechanisms like transition state localization or bond cleavage—has not been published.

The absence of such specific research means that a comprehensive article on the computational and theoretical chemistry of this compound, adhering to a detailed scientific outline, cannot be generated at present. While general principles of computational chemistry and typical findings for related phenolic structures are well-documented, applying these generalities to this compound without specific calculations would be speculative and would not meet the standards of scientific accuracy.

Further research initiatives would be necessary to generate the specific computational data required to fill the subsections of the requested analysis. Such a study would involve dedicated computational experiments to model the molecule and its behavior, contributing new and valuable data to the field of theoretical chemistry. Until such research is conducted and published, a detailed computational treatise on this compound remains an area open for future scientific inquiry.

Computational and Theoretical Chemistry of 3 2,2 Dimethylpropoxy Phenol

Theoretical Prediction of Spectroscopic Signatures

The computational and theoretical prediction of spectroscopic signatures for 3-(2,2-Dimethylpropoxy)phenol provides invaluable insights into its molecular structure and electronic properties. These theoretical approaches, often employing Density Functional Theory (DFT), allow for the simulation of various spectroscopic techniques, offering a powerful complement to experimental data.

Vibrational Frequencies and FT-IR Spectroscopy

Theoretical calculations, particularly using DFT methods, are instrumental in predicting the vibrational frequencies of molecules, which directly correspond to the peaks observed in an experimental Fourier-transform infrared (FT-IR) spectrum. nih.govresearchgate.net For phenolic compounds, these calculations can elucidate the vibrational modes of the phenyl ring and its substituents. ijaemr.com The process involves optimizing the molecular geometry of this compound and then calculating the harmonic vibrational frequencies. nih.gov These calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other theoretical approximations. unige.ch

Key vibrational modes for this compound that can be predicted include:

O-H Stretching: The stretching vibration of the phenolic hydroxyl group.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations.

C-O Stretching: The stretching of the ether linkage and the phenolic C-O bond.

Aromatic C=C Stretching: Vibrations within the benzene (B151609) ring.

CH3 Bending: Asymmetric and symmetric bending modes of the methyl groups in the dimethylpropoxy substituent.

Table 1: Hypothetical Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹)
O-H stretch ~3600
Aromatic C-H stretch 3100-3000
Aliphatic C-H stretch 2980-2850
Aromatic C=C stretch 1600-1450
C-O stretch (ether) 1250-1200
C-O stretch (phenol) 1200-1150

Note: The data in this table is illustrative and not based on actual published research for this specific compound.

UV-Vis Absorption Maxima and Electronic Transitions

Time-dependent density functional theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govnih.gov This approach calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λmax). mdpi.com For phenolic compounds, the UV-Vis spectrum is typically characterized by π → π* transitions within the benzene ring. researchgate.net The position and intensity of these absorptions can be influenced by substituents.

For this compound, TD-DFT calculations would identify the key electronic transitions, their corresponding wavelengths, and oscillator strengths (a measure of the transition probability). mdpi.comresearchgate.net The presence of the 2,2-dimethylpropoxy group, an electron-donating group, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted phenol (B47542). docbrown.info

While specific computational studies on the UV-Vis spectrum of this compound are not available in the surveyed literature, a representative table of predicted data is shown below to exemplify the expected results from such a theoretical investigation.

Table 2: Hypothetical Predicted UV-Vis Absorption Data for this compound

Electronic Transition Predicted λmax (nm) Oscillator Strength (f)
π → π* ~275 > 0.01

Note: The data in this table is illustrative and not based on actual published research for this specific compound.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical calculations are also employed to predict the nuclear magnetic resonance (NMR) chemical shifts (δ) for ¹H and ¹³C nuclei. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for this purpose. uq.edu.auliverpool.ac.uk These calculations provide theoretical chemical shifts that can be correlated with experimental data to aid in spectral assignment and structural elucidation.

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the phenolic proton, the aromatic protons, the methylene (B1212753) protons of the propoxy group, and the methyl protons of the tert-butyl group. Similarly, the ¹³C NMR spectrum would have predictable chemical shifts for each unique carbon atom in the molecule. The accuracy of these predictions can be influenced by the choice of theoretical method, basis set, and the inclusion of solvent effects. nih.govuq.edu.au

Although specific predicted NMR data for this compound is not found in the reviewed literature, the following tables illustrate the type of information that would be generated from such a computational study.

Table 3: Hypothetical Predicted ¹H NMR Chemical Shifts for this compound

Proton Environment Predicted Chemical Shift (δ, ppm)
Phenolic OH 4.5 - 5.5
Aromatic CH 6.5 - 7.2
O-CH₂ ~3.7

Note: The data in this table is illustrative and not based on actual published research for this specific compound.

Table 4: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Environment Predicted Chemical Shift (δ, ppm)
C-OH ~155
C-O-CH₂ ~158
Aromatic CH 105 - 130
O-CH₂ ~78
C(CH₃)₃ ~32

Note: The data in this table is illustrative and not based on actual published research for this specific compound.

Structure Activity Relationship Sar Research of 3 2,2 Dimethylpropoxy Phenol and Its Analogs

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical and Biological Interactions (In Vitro Context)

QSAR models are mathematical models that aim to predict the biological activity of a chemical compound based on its molecular structure. These models are crucial in drug discovery and development as they can screen large numbers of compounds for potential activity in a time and cost-effective manner. nih.govnih.gov

The biological activity of phenolic compounds is influenced by a variety of molecular descriptors. nih.gov These descriptors can be broadly categorized into electronic, steric, and hydrophobic properties.

Electronic Descriptors: The number and position of hydroxyl (-OH) groups on the benzene (B151609) ring are critical for the activity of phenolic compounds. nih.govacs.org The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), along with the HOMO-LUMO energy gap, are important quantum chemical descriptors that relate to a molecule's reactivity and stability. nih.govnih.gov A smaller HOMO-LUMO gap generally indicates higher reactivity. nih.gov

Steric and Structural Descriptors: The size and shape of the molecule, often quantified by descriptors like molar volume and molecular weight, play a role in how it interacts with biological targets. imist.ma The presence of bulky groups, such as the 2,2-dimethylpropoxy group in 3-(2,2-Dimethylpropoxy)phenol, can significantly influence its binding affinity and selectivity.

Hydrophobicity Descriptors: The octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity. Hydrophobic interactions are often a major driving force in drug-receptor binding. biorxiv.org

Table 1: Key Molecular Descriptors in QSAR Studies of Phenolic Compounds

Descriptor CategorySpecific DescriptorsInfluence on Activity
Electronic Number of hydroxyl groups, HOMO/LUMO energies, HOMO-LUMO gapCrucial for antioxidant and enzyme inhibitory activities. nih.govacs.orgnih.govnih.gov
Steric Molar volume, molecular weight, steric factorsAffects binding to active sites of enzymes and receptors. nih.govimist.ma
Hydrophobicity logPDrives the initial association of the compound with a protein. biorxiv.org

QSAR models for phenolic compounds have been developed to predict a range of activities, including antioxidant capacity and enzyme inhibition. nih.govresearchgate.net These models often use statistical methods like multiple linear regression (MLR) and machine learning techniques such as deep neural networks (DNN). researchgate.netijsmr.in

For instance, a QSAR study on the inhibition of α-glucosidase by polyphenols found that topological charge indices and the number of exo-conjugated carbon atoms were key descriptors in predicting inhibitory activity. researchgate.net Another study on the toxicity of phenol (B47542) derivatives utilized both linear (Partial Least Squares) and non-linear (neural networks) models, with the non-linear models showing better predictive performance. nih.gov These models can help in designing new phenolic compounds with enhanced or specific biological activities. nih.govacs.org

Mechanistic Studies of Biological Activities in Isolated Systems (In Vitro)

In vitro studies provide a controlled environment to investigate the specific mechanisms by which a compound exerts its biological effects.

Xanthine (B1682287) Oxidase (XO) Inhibition: Xanthine oxidase is an enzyme that plays a key role in the purine (B94841) catabolism pathway, leading to the production of uric acid. semanticscholar.org Overproduction of uric acid can lead to conditions like gout. semanticscholar.org Some phenolic compounds have been identified as inhibitors of xanthine oxidase. mdpi.commdpi.com The compound Y-700, which is 1-[3-Cyano-4-(2,2-dimethylpropoxy)phenyl]-1H-pyrazole-4-carboxylic acid, is a potent xanthine oxidoreductase inhibitor. mdpi.comdoi.orgchemrxiv.org This indicates that the 2,2-dimethylpropoxy phenyl group is a feature of some potent XO inhibitors.

Sulfotransferase (SULT) Inhibition: Sulfotransferases are enzymes that catalyze the sulfation of various compounds, including hormones, neurotransmitters, and drugs. hmdb.ca This process generally increases the water solubility of compounds, facilitating their excretion. hmdb.ca Certain phenolic compounds can inhibit sulfotransferases. For example, some nonsteroidal anti-inflammatory drugs (NSAIDs) have been shown to inhibit human liver phenol sulfotransferase (HL-PST). nih.gov The inhibition of these enzymes can have significant implications for drug metabolism and xenobiotic detoxification. nih.gov Phenolic sulfotransferase isoforms SULT1A1 and SULT1A3 are known to be functional in placental metabolism. ku.edu

Table 2: Enzyme Inhibition by Phenolic Compounds and Analogs

EnzymeInhibitor Class/ExampleMechanism of Inhibition
Xanthine Oxidase Y-700 (contains a 2,2-dimethylpropoxy phenyl group)Potent inhibition of the enzyme, reducing uric acid production. mdpi.comdoi.orgchemrxiv.org
Phenol Sulfotransferase Mefenamic acid, Salicylic acidNon-competitive inhibition, potentially impairing hepatic sulfation. nih.gov

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. nih.gov This can occur through several mechanisms:

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance. mdpi.comresearchgate.net

Single Electron Transfer followed by Proton Transfer (SET-PT): A phenolic compound can donate an electron to a free radical, forming a radical cation, which then releases a proton. academie-sciences.fr

Chelation of Metal Ions: Some phenolic compounds can chelate metal ions like iron and copper, which can catalyze the formation of reactive oxygen species. nih.gov

The antioxidant activity of a phenolic compound is heavily influenced by the number and position of its hydroxyl groups. academie-sciences.fr

Understanding how a ligand like this compound interacts with a protein target is crucial for elucidating its mechanism of action.

Biophysical Techniques: Techniques like surface plasmon resonance (SPR) can be used to measure the kinetics of ligand-protein binding, providing information on association and dissociation rates. bio-rad.com

Computational Approaches: Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand to a protein's active site. nih.govresearchgate.netacs.org These methods can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.netacs.org For instance, docking studies have shown that phenolic compounds can interact with the zinc ion in the active site of angiotensin-converting enzyme (ACE). nih.govacs.orgugent.be The analysis of protein-ligand interactions from databases like the Protein Data Bank (PDB) reveals that hydrophobic interactions are a major driving force for potent binding. biorxiv.org

Influence of the 2,2-Dimethylpropoxy Moiety on SAR in Phenolic Compounds

While specific structure-activity relationship (SAR) studies dedicated exclusively to this compound are not extensively documented in publicly available literature, the influence of its defining feature—the 2,2-dimethylpropoxy (or neopentyloxy) group—can be inferred from broader research on alkoxyphenols. The size, branching, and lipophilicity of alkoxy substituents play a critical role in modulating the biological activity of phenolic compounds.

The 2,2-dimethylpropoxy group is notable for its significant steric bulk due to the quaternary carbon adjacent to the ether oxygen. This steric hindrance can profoundly impact how the molecule interacts with biological targets such as enzymes and receptors. For instance, in studies of various alkoxyphenols, bulky groups have been shown to influence the compound's metabolic stability. Research on 4-alkoxyphenols demonstrated that bulky substituents, like a tert-butoxy (B1229062) group, can reduce the rate of metabolism by enzymes such as Cytochrome P450. ualberta.ca This is attributed to the steric shield provided by the bulky group, which restricts access to the phenolic ring. ualberta.ca The neopentyloxy group in this compound would be expected to exert a similar protective effect, potentially leading to a longer biological half-life compared to phenols with smaller, linear alkoxy groups.

Furthermore, the introduction of an alkoxy group, regardless of its size, alters the electronic properties of the phenolic ring. Alkoxy groups are generally considered electron-donating, which can enhance activities like radical scavenging, a key mechanism for antioxidant action. researchgate.netresearchgate.net The substituent's position (ortho, meta, or para) is also a critical determinant of its effect.

In the context of antimicrobial activity, the length and structure of an alkyl or alkoxy chain are known to be significant. Generally, increasing the chain length of a substituent on a phenolic ring increases its lipophilicity, which can enhance its ability to disrupt bacterial cell membranes. basicmedicalkey.com However, there is often an optimal chain length, after which increased lipophilicity leads to poor water solubility and reduced bioavailability, thus decreasing activity. basicmedicalkey.com For branched chains like the 2,2-dimethylpropoxy group, the relationship is more complex. While the carbon count contributes to lipophilicity, the branching can decrease the potency compared to a straight-chain isomer with the same number of carbons, potentially due to less efficient packing into the lipid bilayer of cell membranes. basicmedicalkey.com Conversely, this same steric bulk can sometimes prevent undesirable reactions, such as dimerization. mdpi.com

A study on a series of 4-n-alkyl substituted phenols against the fungus Trichophyton mentagrophytes showed that introducing a bulky substituent at the 2-position of a 4-alkylphenol significantly lowered its antimicrobial activity, highlighting the negative impact of steric hindrance near the phenolic hydroxyl group for that specific interaction. basicmedicalkey.com While the 2,2-dimethylpropoxy group in the target compound is at the 3-position, its bulk could similarly influence binding to target sites by either preventing or, in some cases, promoting a specific binding conformation.

To illustrate the effect of varying alkoxy substituents on biological activity, the following table presents data on the antimicrobial activity of a series of 4-alkoxyphenols.

Table 1. Antimicrobial Activity of 4-Alkoxyphenol Analogs

This table shows the Minimum Inhibitory Concentration (MIC) of various 4-alkoxyphenols against Staphylococcus epidermidis and Pseudomonas aeruginosa, demonstrating the effect of the alkoxy chain structure on potency. Data sourced from a study on sulfenate esters of simple phenols. acs.org

CompoundR Group (at position 4)MIC (μM) vs S. epidermidisMIC (μM) vs P. aeruginosa
4-Methoxyphenol-OCH312500>12500
4-Ethoxyphenol-OCH2CH3625012500
4-Propoxyphenol-O(CH2)2CH331256250
4-Butoxyphenol-O(CH2)3CH315633125
4-(Benzyloxy)phenol-OCH2Ph31256250

As the data in the table indicates, for linear alkoxy chains, increasing the chain length from methoxy (B1213986) to butoxy results in a progressive increase in antimicrobial potency (a lower MIC value) against both bacterial strains. acs.org This trend is consistent with increasing lipophilicity enhancing membrane disruption. The branched benzyloxy group shows potency comparable to the propoxy group, suggesting that factors beyond simple chain length, such as shape and rigidity, are also important. acs.org Based on these principles, the bulky, branched 2,2-dimethylpropoxy group would likely confer a unique activity profile, balancing lipophilicity with significant steric effects that could either enhance or diminish activity depending on the specific biological target.

Advanced Analytical Characterization of 3 2,2 Dimethylpropoxy Phenol

Chromatographic Techniques for Separation and Identification

Chromatography is a fundamental technique for separating the components of a mixture, allowing for the isolation and identification of 3-(2,2-dimethylpropoxy)phenol. etamu.edu

Gas Chromatography (GC) with Various Detection Modes (FID, MS)

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds like phenols. tajhizkala.ir In GC, the sample is vaporized and transported by an inert gas through a column that separates the components based on their boiling points and interactions with the stationary phase. etamu.edu

A Flame Ionization Detector (FID) is commonly used for the analysis of underivatized phenols. epa.gov The FID is sensitive to organic compounds and provides a signal proportional to the amount of substance being eluted from the column. For enhanced sensitivity or selectivity, phenols can be derivatized before analysis. epa.gov

Mass Spectrometry (MS) coupled with GC (GC-MS) offers a higher level of identification by providing mass information for the eluted compounds. restek.com The mass spectrometer fragments the molecules and separates the resulting ions based on their mass-to-charge ratio, creating a unique mass spectrum that acts as a chemical fingerprint. amrutpharm.co.in

Typical GC Parameters for Phenolic Compound Analysis:

ParameterTypical Value
Column Low polarity, e.g., 5% phenyl / 95% dimethylpolysiloxane phenomenex.com
Injection Mode Split/splitless shimadzu.com
Injector Temperature 220 °C gnest.org
Oven Program Initial temp 40°C, ramped to 190-300°C phenomenex.comgnest.org
Detector FID or MS epa.govrestek.com
Carrier Gas Helium or Nitrogen shimadzu.com

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of a wide array of compounds, including phenols. torontech.com It is particularly useful for determining the purity of a sample. torontech.com In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the components between the two phases. torontech.com

Purity is often determined by the area normalization method, where the area of the main peak is compared to the total area of all peaks in the chromatogram. torontech.com The percentage purity is calculated as: (Area of main peak / Total peak area) x 100. torontech.com

Typical HPLC Parameters for Phenolic Compound Analysis:

ParameterTypical Value
Column C18 reversed-phase google.commdpi.com
Mobile Phase Gradient of an aqueous solution (e.g., with formic or acetic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile) mdpi.comnih.gov
Flow Rate 0.4 - 1.0 mL/min google.comjasco-global.com
Detector UV-Vis Diode Array Detector (DAD) or MS jasco-global.comkeypublishing.org
Column Temperature 25 - 40 °C mdpi.comjasco-global.com

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide comprehensive analytical data.

Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique combines the separation capabilities of GC with the identification power of MS. etamu.edu As components elute from the GC column, they directly enter the mass spectrometer, where they are ionized and fragmented. etamu.edu The resulting mass spectrum provides detailed structural information, allowing for definitive identification of the compound. amrutpharm.co.in GC-MS is widely used for the analysis of complex mixtures and the identification of unknown compounds. restek.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS couples the separation power of HPLC with the sensitive and selective detection of mass spectrometry. nih.gov This technique is particularly valuable for the analysis of less volatile or thermally labile compounds that are not suitable for GC. hilarispublisher.com In LC-MS, the eluent from the HPLC column is introduced into the mass spectrometer, where the solvent is removed, and the analyte is ionized. nih.gov LC-MS/MS, or tandem mass spectrometry, further enhances selectivity and sensitivity, making it a powerful tool for quantitative analysis and structural elucidation. jasco-global.com

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for determining the precise molecular structure of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of the nuclei. emerypharma.com

1D NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. docbrown.info For phenolic compounds, the hydroxyl proton typically appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. uwimona.edu.jm The aromatic protons show complex splitting patterns in the downfield region of the spectrum. docbrown.info

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide more detailed structural information by showing correlations between different nuclei. libretexts.orgwalisongo.ac.id

COSY spectra reveal proton-proton couplings, helping to identify adjacent protons in the molecule. libretexts.org

HSQC spectra show correlations between protons and the carbons to which they are directly attached. walisongo.ac.id

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. amrutpharm.co.in In the mass spectrometer, the molecule is ionized, often losing an electron to form a molecular ion. orgchemboulder.com This molecular ion can then fragment into smaller, charged pieces. The resulting mass spectrum is a plot of the relative abundance of these ions versus their mass-to-charge (m/z) ratio. amrutpharm.co.in

For phenols, a common fragmentation pattern involves the loss of a hydrogen atom to form a stable phenoxy radical. docbrown.info Other characteristic fragmentations can also occur, providing clues to the structure of the molecule. libretexts.org The exact molecular mass can be determined using high-resolution mass spectrometry (HRMS).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. shu.ac.uklibretexts.org When a molecule, such as this compound, absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy excited state. shu.ac.uklibretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores, which are functional groups containing valence electrons with low excitation energy. shu.ac.ukmsu.edu

For phenolic compounds, the absorption of UV radiation typically involves the excitation of non-bonding (n) and π electrons to anti-bonding π (π) orbitals. shu.ac.uk These are referred to as n → π and π → π* transitions. shu.ac.uk The benzene (B151609) ring and the oxygen atom of the hydroxyl and ether groups in this compound constitute the primary chromophore. The absorption spectrum is influenced by the electronic structure of this system. shimadzu.com

The electronic transitions observed in UV-Vis spectroscopy for phenolic compounds are generally in the range of 200-700 nm. shu.ac.uk Transitions of the n → π* type are typically of lower intensity compared to π → π* transitions. shu.ac.uk The substitution on the phenol (B47542) ring, in this case, the 2,2-dimethylpropoxy group at the meta position, influences the energy of these transitions and thus the wavelength of maximum absorption (λmax). shimadzu.com The solvent used can also affect the spectrum due to interactions with the molecule. researchgate.net

Table 1: Typical Electronic Transitions in Phenolic Compounds

Transition Type Typical Wavelength Range (nm) Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
π → π* 200 - 400 1,000 - 10,000

This table presents generalized data for phenolic compounds. Specific values for this compound would require experimental determination.

Method Development for Trace Analysis and Complex Matrices

For the analysis of volatile and semi-volatile organic compounds like this compound, especially at trace levels in complex matrices such as air or water, Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC/MS) is a highly effective technique. matec-conferences.orgresearchgate.net This method offers significant advantages, including enhanced sensitivity, precision, and automation, which eliminates the need for manual sample preparation and improves reproducibility. matec-conferences.orgmatec-conferences.org

The TD-GC/MS process involves several key steps. First, the volatile compounds from the sample are trapped on a sorbent material. matec-conferences.org Tenax TA is a commonly used adsorbent for such purposes due to its hydrophobicity and high thermal stability. acs.org The trapped analytes are then thermally desorbed and transferred to a GC column, where they are separated based on their physicochemical properties. matec-conferences.org The separated compounds then enter the mass spectrometer, which provides definitive identification and quantification based on their unique mass spectra. matec-conferences.org This technique is capable of detecting phenols at very low concentrations, often in the parts-per-trillion (ppt) range. matec-conferences.orgresearchgate.net

The development of a TD-GC/MS method for a specific compound like this compound would involve optimizing parameters such as desorption temperature and time, GC column type, and temperature programming to achieve the best separation and sensitivity. matec-conferences.org

While specific quantification of this compound requires chromatographic methods, spectrophotometric assays are widely used for the rapid determination of the total phenolic content in a sample. researchgate.netnih.gov These methods are generally simpler and more cost-effective than chromatography. researchgate.net

The most common method is the Folin-Ciocalteu assay. nih.govwikipedia.org This assay is based on a redox reaction where phenolic compounds reduce the Folin-Ciocalteu reagent, a mixture of phosphomolybdate and phosphotungstate, under alkaline conditions. nih.govwikipedia.orgmdpi.com This reaction produces a blue-colored complex, and the intensity of the color, measured spectrophotometrically at around 760-765 nm, is proportional to the amount of phenolic compounds present. nih.govmdpi.com The results are typically expressed as gallic acid equivalents (GAE). nih.govgbiosciences.com It is important to note that the Folin-Ciocalteu reagent can also react with other reducing substances, which can lead to an overestimation of the phenolic content. nih.govwikipedia.org

Other spectrophotometric methods for determining total phenolic content include reactions with reagents like 4-aminoantipyrine (B1666024) in the presence of an oxidizing agent like potassium ferricyanide, which forms a colored dye. libretexts.org

Table 2: Common Spectrophotometric Assays for Total Phenolic Content

Assay Principle Wavelength of Maximum Absorption (λmax) Standard
Folin-Ciocalteu Reduction of phosphomolybdate/phosphotungstate complex 760-765 nm Gallic Acid

Standardization and Validation of Analytical Protocols

The standardization and validation of analytical methods are crucial to ensure the reliability and accuracy of the results obtained for this compound. researchgate.netbsmrau.edu.bd Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. bsmrau.edu.bd For a quantitative method like GC-MS, key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). bsmrau.edu.bdsemanticscholar.org

Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample within a given range. bsmrau.edu.bd It is typically evaluated by analyzing a series of standards at different concentrations. semanticscholar.org

Accuracy: This refers to the closeness of the measured value to the true value. It is often assessed by analyzing spiked samples and calculating the percent recovery. semanticscholar.org

Precision: This is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). semanticscholar.org

Limit of Detection (LOD): This is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions. bsmrau.edu.bdresearchgate.net

Limit of Quantification (LOQ): This is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. bsmrau.edu.bdresearchgate.net

The LOD and LOQ can be determined using various approaches, including the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ) or based on the standard deviation of the response and the slope of the calibration curve. bsmrau.edu.bdloesungsfabrik.de For GC-MS methods used in the analysis of phenolic compounds, LODs and LOQs can be in the low nanogram per liter to microgram per liter range, demonstrating high sensitivity. researchgate.net

Table 3: Key Parameters for Analytical Method Validation

Parameter Description Common Acceptance Criteria
Linearity Proportionality of signal to concentration Correlation coefficient (r²) > 0.99
Accuracy Closeness to the true value Recovery within 80-120%
Precision Agreement between repeated measurements Relative Standard Deviation (RSD) < 15%
Limit of Detection (LOD) Lowest detectable concentration Signal-to-Noise Ratio ≥ 3:1

Q & A

Q. What are the validated synthetic routes for 3-(2,2-Dimethylpropoxy)phenol, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves alkylation of phenol derivatives with 2,2-dimethylpropyl bromide under basic conditions. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates by facilitating nucleophilic substitution. For example, 4-(3-bromopropoxy)phenol synthesis employs similar alkylation strategies . Optimization includes:

  • Temperature control (60–80°C) to balance reactivity and side-product formation.
  • Solvent selection (e.g., DMF or acetone) to improve solubility of reactants.
  • Purification via silica gel chromatography (hexane/ethyl acetate gradient) to isolate the product with >95% purity .

Q. How can the structural identity and purity of this compound be confirmed in laboratory settings?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., phenolic -OH at δ 5.2 ppm, dimethylpropoxy methyl groups at δ 1.2–1.4 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 270 nm) to assess purity; compare retention times against reference standards (e.g., Non-RCRA Target Phenols Solution) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., m/z 209.15 for C12_{12}H18_{18}O2_2) .

Advanced Research Questions

Q. What are the metabolic pathways of this compound in biological systems, and how can its degradation products be characterized?

Methodological Answer: In microbial systems (e.g., Aspergillus niger), this compound undergoes oxidative cleavage via cytochrome P450 enzymes, producing 3-phenoxybenzoate derivatives. Key steps include:

  • Biodegradation Analysis : Incubate the compound with fungal cultures, extract metabolites using ethyl acetate, and analyze via LC-MS/MS.
  • Metabolite Identification : Compare fragmentation patterns with libraries (e.g., PubChem) to identify intermediates like 3,4-dihydroxybenzoate .
  • Enzyme Assays : Use Folin-Ciocalteu reagent to quantify phenolic intermediates during degradation .

Q. How do structural modifications of the 2,2-dimethylpropoxy group influence the compound’s inhibitory activity against target enzymes?

Methodological Answer: Structure-activity relationship (SAR) studies require:

  • Synthetic Derivatives : Replace the dimethylpropoxy group with bulkier (e.g., tert-butyl) or electron-withdrawing (e.g., trifluoromethyl) substituents.
  • Enzyme Inhibition Assays : Test derivatives against tyrosinase or cytochrome P450 isoforms using spectrophotometric methods (e.g., L-DOPA oxidation for tyrosinase activity) .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity changes due to steric or electronic effects .

Q. What are the challenges in quantifying trace levels of this compound in environmental samples, and how can sensitivity be improved?

Methodological Answer: Challenges include matrix interference and low volatility. Solutions involve:

  • Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to concentrate the analyte.
  • GC-MS Derivatization : Use BSTFA to silylate phenolic -OH groups, enhancing volatility and detection limits (1–10 ppb) .
  • Calibration Standards : Prepare spiked matrices with deuterated analogs (e.g., d5_5-phenol derivatives) for internal standardization .

Data Contradictions and Resolution

Q. Conflicting reports exist on the stability of this compound under acidic conditions. How can these discrepancies be resolved?

Methodological Answer:

  • Controlled Stability Studies : Expose the compound to varying pH (1–6) at 25°C and 40°C. Monitor degradation via HPLC every 24 hours.
  • Kinetic Analysis : Calculate half-life (t1/2_{1/2}) using first-order decay models. For example, t1/2_{1/2} = 48 hours at pH 3 vs. >1 month at pH 6 .
  • Mechanistic Insight : Use 18^18O isotopic labeling to track ether bond cleavage pathways under acidic hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.